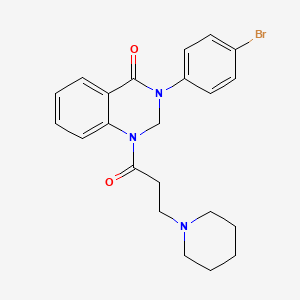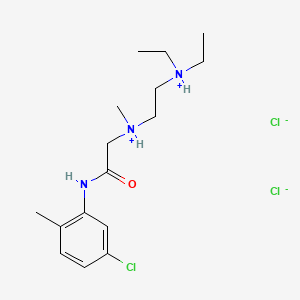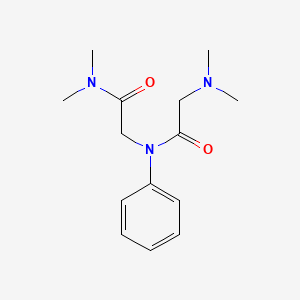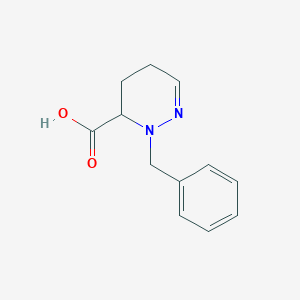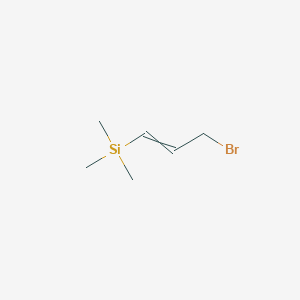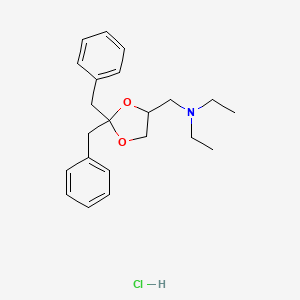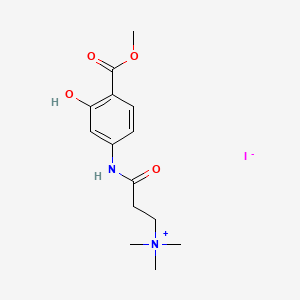
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of salicylic acid, which is known for its applications in pharmaceuticals and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid to form methyl salicylate. This is followed by the introduction of the dimethylamino group through a reaction with dimethylaminopropylamine. The final step involves the methylation of the compound to form the methiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetics due to its unique properties.
作用機序
The mechanism of action of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their permeability and affecting cellular functions. The salicylate moiety can inhibit certain enzymes, leading to anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Methyl 3-(dimethylamino)propionate: This compound shares the dimethylamino group but lacks the salicylate moiety.
Dimethylaminopropylamine: A simpler compound used in the synthesis of surfactants and other chemicals.
Uniqueness
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is unique due to the combination of the salicylate and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
73680-83-8 |
|---|---|
分子式 |
C14H21IN2O4 |
分子量 |
408.23 g/mol |
IUPAC名 |
[3-(3-hydroxy-4-methoxycarbonylanilino)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H20N2O4.HI/c1-16(2,3)8-7-13(18)15-10-5-6-11(12(17)9-10)14(19)20-4;/h5-6,9H,7-8H2,1-4H3,(H-,15,17,18,19);1H |
InChIキー |
NKPQWGSBZONPKR-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



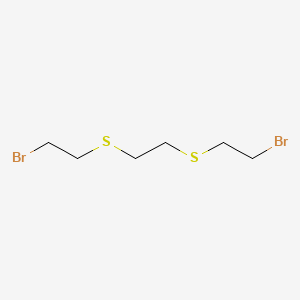
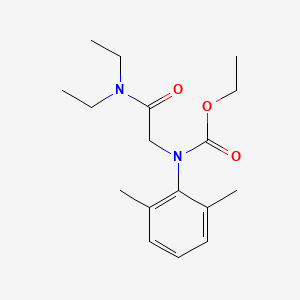
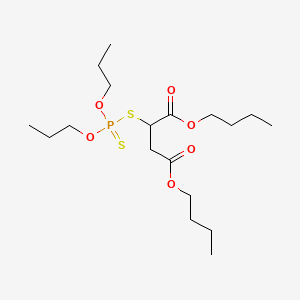
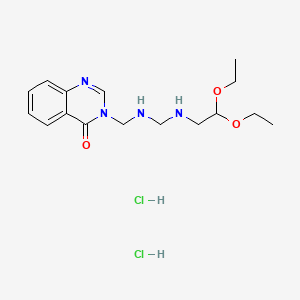

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
